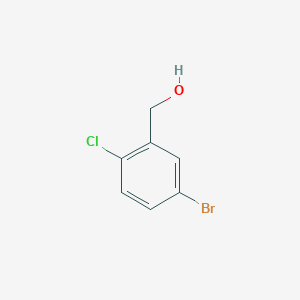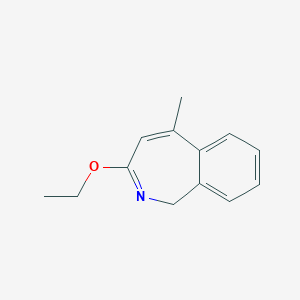![molecular formula C10H9ClN2S2 B125760 [(4-Chloro-3-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide CAS No. 152382-26-8](/img/structure/B125760.png)
[(4-Chloro-3-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(4-Chloro-3-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide, also known as CMSC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CMSC is a cyanamide derivative that has been synthesized through a series of chemical reactions.
Mecanismo De Acción
The mechanism of action of [(4-Chloro-3-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide is not fully understood. However, studies have suggested that [(4-Chloro-3-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide may act by inhibiting the activity of certain enzymes and proteins in the cells, leading to cell death. [(4-Chloro-3-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that [(4-Chloro-3-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide has both biochemical and physiological effects. Biochemically, [(4-Chloro-3-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide has been shown to inhibit the activity of certain enzymes and proteins in the cells. Physiologically, [(4-Chloro-3-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide has been shown to induce apoptosis in cancer cells and has been found to have herbicidal properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using [(4-Chloro-3-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide in lab experiments is its potential applications in various fields such as agriculture, medicine, and material science. Another advantage is that [(4-Chloro-3-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide is relatively easy to synthesize. However, one of the limitations of using [(4-Chloro-3-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to predict its effects on cells.
Direcciones Futuras
There are several future directions for the study of [(4-Chloro-3-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide. One direction is to further investigate its potential applications in agriculture, medicine, and material science. Another direction is to study its mechanism of action in more detail to better understand its effects on cells. Additionally, future studies could focus on the development of new derivatives of [(4-Chloro-3-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide with improved properties and applications.
Métodos De Síntesis
The synthesis of [(4-Chloro-3-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide involves a series of chemical reactions. The starting material for the synthesis is 4-chloro-3-methylphenylsulfonyl chloride, which is reacted with sodium sulfide to form 4-chloro-3-methylphenylsulfanyl sodium salt. The sodium salt is then reacted with methyl iodide to form 4-chloro-3-methylphenylsulfanyl methyl sulfide. This intermediate is then reacted with cyanamide to form [(4-Chloro-3-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide.
Aplicaciones Científicas De Investigación
[(4-Chloro-3-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide has been studied for its potential applications in various fields such as agriculture, medicine, and material science. In agriculture, [(4-Chloro-3-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide has been found to have herbicidal properties and can be used as a selective herbicide. In medicine, [(4-Chloro-3-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide has been studied for its potential anticancer and antimicrobial properties. In material science, [(4-Chloro-3-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide has been studied for its potential use as a precursor for the synthesis of new materials.
Propiedades
Número CAS |
152382-26-8 |
|---|---|
Nombre del producto |
[(4-Chloro-3-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide |
Fórmula molecular |
C10H9ClN2S2 |
Peso molecular |
256.8 g/mol |
Nombre IUPAC |
[(4-chloro-3-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide |
InChI |
InChI=1S/C10H9ClN2S2/c1-7-5-8(3-4-9(7)11)15-10(14-2)13-6-12/h3-5H,1-2H3 |
Clave InChI |
OKWOAHKHBJMTOP-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)SC(=NC#N)SC)Cl |
SMILES canónico |
CC1=C(C=CC(=C1)SC(=NC#N)SC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(1'S,2R,3S,3aR,4S,7aS)-2-hydroxy-2,3',4-trimethyl-2',7-dioxospiro[3a,4,5,7a-tetrahydrofuro[2,3-c]pyran-3,6'-cyclohex-3-ene]-1'-yl] acetate](/img/structure/B125685.png)

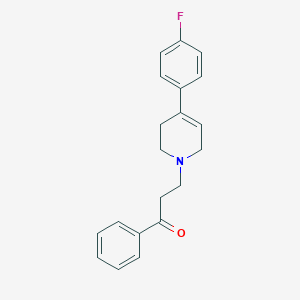
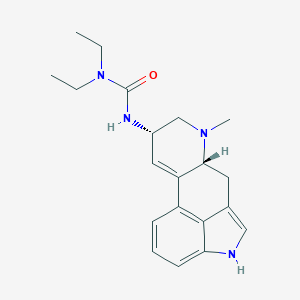
![(2S)-2-[[(2S)-2-[[(2R)-3-(1H-indol-3-yl)-2-[[(2S)-2-[[(2R)-3-(1H-indol-3-yl)-2-[[(2R)-2-(methylamino)-3-phenylpropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-methylpentyl]amino]-4-methylpentanamide](/img/structure/B125699.png)


![tert-Butyl (4R-cis)-6-[(acetyloxy)methyl]-2,2-dimethyl-1,3-dioxane-4-acetate](/img/structure/B125711.png)
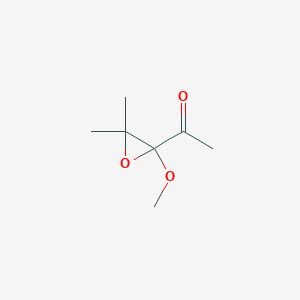
![4H-Benzo[def]carbazole](/img/structure/B125713.png)
